2,3-Dimethyldodec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyldodec-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a derivative of dodecene, with two methyl groups attached to the second and third carbon atoms of the dodec-2-ene chain. The structural formula of this compound is C14H28, and it is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyldodec-2-ene can be synthesized through the dehydration of alcohols. One common method involves the dehydration of 2,3-dimethyldodecan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale dehydration reactors where the alcohol precursor is continuously fed and dehydrated under controlled conditions. The use of phosphoric acid as a catalyst is preferred due to its lower tendency to cause side reactions compared to sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyldodec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bond can yield 2,3-dimethyldodecane.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) under light-initiated conditions can produce brominated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,3-dimethyldodecane.
Substitution: Formation of allylic bromides.
Scientific Research Applications
2,3-Dimethyldodec-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as an intermediate in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2,3-Dimethyldodec-2-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In substitution reactions, the allylic position is targeted by brominating agents to form allylic bromides . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,3-Dimethyldodec-2-ene can be compared with other similar alkenes such as:
2,3-Dimethylbut-2-ene: A smaller alkene with similar substitution patterns but different chain length.
2,5-Dimethylhept-3-ene: Another alkene with methyl groups at different positions on the chain .
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Properties
CAS No. |
62060-12-2 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,3-dimethyldodec-2-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h5-12H2,1-4H3 |
InChI Key |
HDRUVNHHTMPSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.